Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-
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Overview
Description
Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs hydroboration, where a B-H bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane . This method is favored for its rapid reaction rates and broad applicability.
Chemical Reactions Analysis
Types of Reactions: Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or boric acid.
Reduction: Formation of boranes.
Substitution: Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Utilizes reducing agents like lithium aluminum hydride.
Substitution: Suzuki-Miyaura coupling employs palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters or boric acid.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, making it a potent inhibitor of enzymes like proteasomes . The imidazole moiety can further enhance binding affinity and specificity by interacting with active sites of target proteins .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and imidazole groups, making it less versatile in biological applications.
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenylboronic acid: Contains a benzimidazole ring instead of an imidazole, which may alter its binding properties and reactivity.
Uniqueness: Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]- is unique due to the combination of the cyclopropyl group and the imidazole moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in medicinal chemistry and material science .
Properties
CAS No. |
2225175-25-5 |
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Molecular Formula |
C12H13BN2O2 |
Molecular Weight |
228.06 g/mol |
IUPAC Name |
(4-cyclopropyl-3-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)10-3-4-11(9-1-2-9)12(7-10)15-6-5-14-8-15/h3-9,16-17H,1-2H2 |
InChI Key |
ONJOUULJVKZUGN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CC2)N3C=CN=C3)(O)O |
Origin of Product |
United States |
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